2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Description
This nicotinonitrile derivative features a trifluoromethyl group at position 4, a phenyl group at position 6, and a (4-methylphenyl)sulfanyl moiety at position 2. The compound’s molecular formula is C₂₀H₁₃F₃N₂S, with a molecular weight of 376.39 g/mol .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2S/c1-13-7-9-15(10-8-13)26-19-16(12-24)17(20(21,22)23)11-18(25-19)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOZLTOOFFSJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141278 | |
| Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-37-7 | |
| Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Methylphenyl)thio]-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The presence of the sulfanyl group and phenyl rings adds to its structural complexity, potentially influencing its interaction with biological targets.
Anticancer Properties
Recent studies highlight the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism that may involve interference with cell cycle progression or induction of apoptosis.
Table 1: Anticancer Activity of 2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation |
These results indicate that the compound could serve as a lead structure for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to anticancer activity, preliminary studies suggest that this compound exhibits anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of TNF-alpha Production
A study demonstrated that treatment with 2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile significantly reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:
- Interaction with Enzymes : The trifluoromethyl group may enhance binding affinity to target enzymes involved in cancer progression.
- Receptor Modulation : The compound may act on specific receptors implicated in inflammation and cancer signaling pathways.
- Oxidative Stress Induction : It may induce oxidative stress in cancer cells, leading to apoptosis.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the trifluoromethyl and sulfanyl groups can significantly alter biological activity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of CF3 with CH3 | Decreased potency |
| Addition of halogens at para position | Enhanced receptor binding |
These insights can guide future synthetic efforts aimed at optimizing the biological profile of this compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 2: Sulfanyl vs. Phenoxy analogs, however, may exhibit stronger hydrogen-bonding capacity . Electron-Donating vs. Withdrawing Groups: The 4-methylphenyl substituent (target) is electron-donating, while 4-chlorophenyl () is electron-withdrawing, altering electronic density on the pyridine ring .
Role of Trifluoromethyl at Position 4 :
- Present in the target compound and analogs (), this group enhances resistance to oxidative metabolism and may improve binding to hydrophobic pockets in biological targets . Its absence in ’s compound reduces molecular weight and polarity.
Variations at Position 6 :
- Phenyl vs. Thienyl : ’s analog (CAS 478068-03-0) substitutes phenyl with thienyl at position 6, introducing a sulfur-containing heterocycle. This could modulate solubility and π-π stacking interactions .
Discontinued Status: Analogs like 2-(4-Methoxyphenoxy)-6-phenyl-... () were discontinued, possibly due to synthetic challenges, stability issues, or insufficient efficacy in early-stage testing .
Implications for Research and Development
- Medicinal Chemistry : The trifluoromethyl group’s prevalence in these analogs suggests its utility in drug design, particularly for targets requiring strong electron-withdrawing motifs.
- Synthetic Feasibility : Ethylsulfanyl derivatives () may offer simpler synthesis routes compared to aryl-sulfanyl analogs, though with trade-offs in steric and electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
